

Application Notes and Protocols: Staining Cell Nuclei with Acriflavine for Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acriflavine

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Introduction

Acriflavine is a fluorescent dye derived from acridine that has been historically used as a topical antiseptic.[1] In the realm of cellular and molecular biology, it serves as a valuable tool for staining cell nuclei, enabling visualization and analysis through fluorescence microscopy.

Acriflavine is a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[2] Its ability to intercalate with DNA makes it a specific marker for nuclear material.[2] These application notes provide detailed protocols for using **acriflavine** to stain cell nuclei for various microscopic applications, including qualitative visualization and quantitative analysis.

Mechanism of Action

Acriflavine's utility as a nuclear stain stems from its molecular structure, which allows it to intercalate between the base pairs of DNA.[2] This interaction is non-covalent and results in a significant increase in the fluorescence of the **acriflavine** molecule. The planar aromatic rings of the acridine structure insert themselves between the stacked bases of the DNA double helix. This binding is relatively specific to DNA, which leads to the bright fluorescence of the cell nucleus against a darker cytoplasmic background.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **acriflavine** in fluorescence microscopy.

Parameter	Value	Solvent/Conditions	Reference
Excitation Wavelength (λ_{ex})	~450 nm	General	[4]
424 nm	Methanol		
426 nm	Ethanol		
430 nm	Propanol, Butanol		
434 nm	Formamide		
416 nm	Water		
420-490 nm (violet-to-blue)	Epifluorescence Microscopy	[5]	
450-490 nm (blue)	Epifluorescence Microscopy	[5]	
Emission Wavelength (λ_{em})	~540 nm	General	[4]
518 nm	Methanol		
524 nm	Ethanol, Formamide		
512 nm	Propanol		
526 nm	Butanol		
540 nm	Glycerol		
514 nm	Water		
Working Concentration	100-200 μ g/ml	Staining Solution (Feulgen-type)	[3]
0.05% (w/v)	Staining Solution (Direct)	[5]	
10 μ M	Staining of human skin	[6]	
Incubation Time	20-30 minutes	Feulgen-type staining	[3]

4 minutes

Direct staining

[\[5\]](#)

Experimental Protocols

Protocol 1: Feulgen-Type Acriflavine Staining for Fungal Nuclei and Meiotic Chromosomes

This protocol is adapted from procedures used for staining *Neurospora* and is suitable for detailed analysis of nuclear morphology and chromosome structure.[\[3\]](#)[\[4\]](#)

Materials:

- 4N Hydrochloric Acid (HCl)
- **Acriflavine** staining solution (100-200 µg/ml **acriflavine** and 5 mg/ml K₂S₂O₅ in 0.1N HCl)
- HCl-ethanol wash solution (2:98 v/v concentrated HCl:70% ethanol)
- Distilled water
- 25% Glycerol
- Microscope slides and coverslips

Procedure:

- Fixation (Optional but Recommended): Fix cells in ethanol:acetic acid (3:1) for at least 10 minutes.
- Hydrolysis: Hydrolyze unfixed or fixed cells in 4N HCl for 15-30 minutes at 30°C. The shorter time is for conidia and mycelia, while the longer time is for asci within intact perithecia.[\[3\]](#)
- Rinsing: Rinse the sample once with distilled water.
- Staining: Incubate the sample in the **acriflavine** staining solution for 20-30 minutes at 30°C.
[\[4\]](#)
- Washing:

- Wash the stained cells three times (5 minutes each) in the HCl-ethanol wash solution at 30°C to remove non-covalently bound stain.[\[3\]](#)
- Wash twice with distilled water.[\[3\]](#)
- Mounting: Mount the sample in a drop of 25% glycerol on a microscope slide and apply a coverslip.
- Microscopy: Observe using an epifluorescence microscope with excitation around 450 nm and emission detection around 540 nm.[\[4\]](#) **Acriflavine**-stained nuclei will fluoresce a golden-yellow color.[\[3\]](#)

Protocol 2: Direct Acriflavine Staining for Rapid Detection of Protists

This protocol is a simpler, direct staining method modified from a procedure for detecting and enumerating labyrinthulomycetes.[\[5\]](#)

Materials:

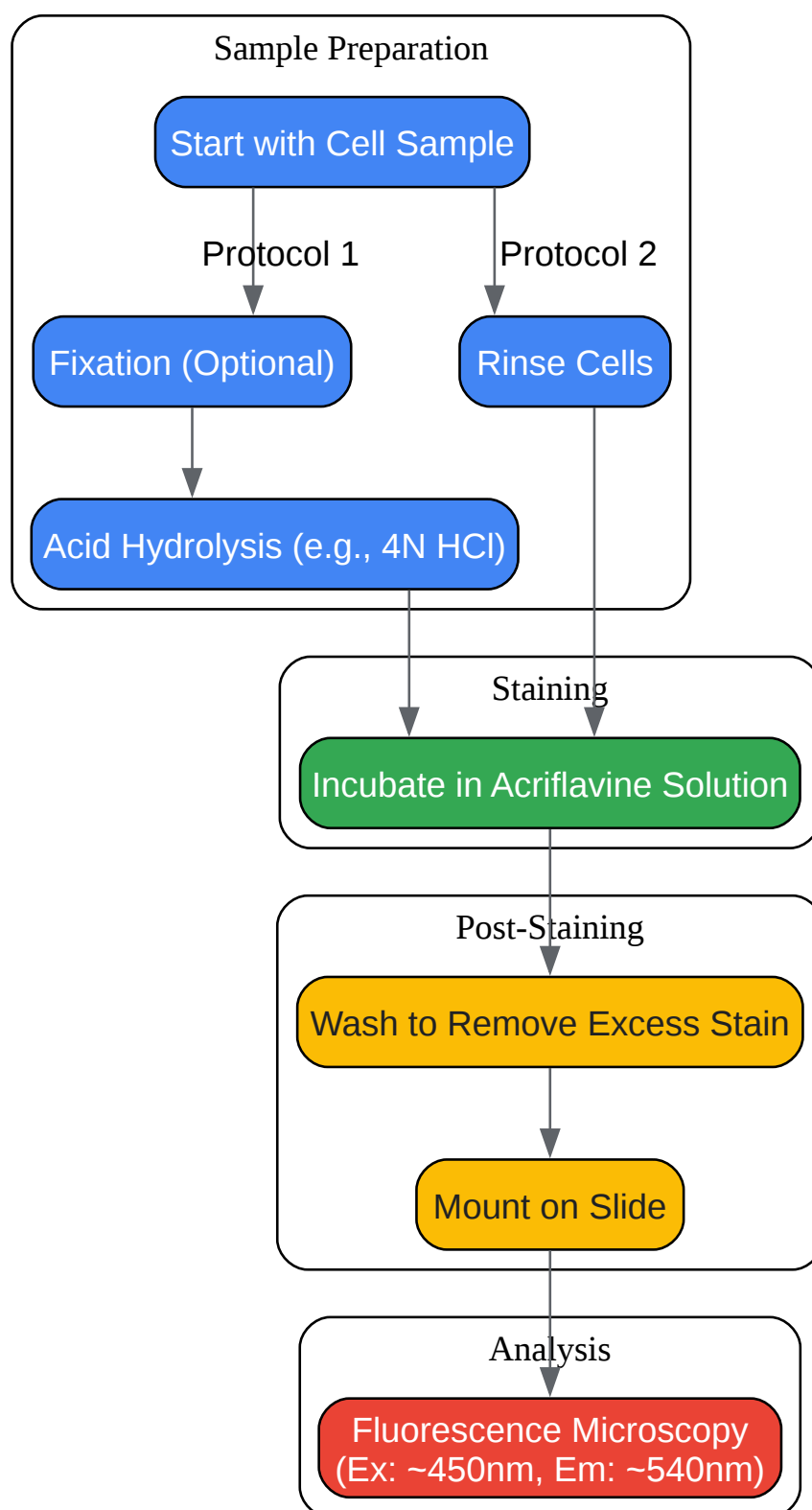
- 0.5% (w/v) **Acriflavine** stock solution in distilled water
- 0.1 M Citrate buffer (pH 3.0)
- **Acriflavine** working solution (0.05% **acriflavine** in 0.1 M citrate buffer, pH 3.0)
- 75% Isopropyl alcohol
- Sterile distilled water or artificial seawater
- Microscope slides and coverslips

Procedure:

- Cell Collection: Collect cells on a 0.22 µm membrane filter or centrifuge to form a pellet.
- Rinsing: Rinse the cells with a suitable buffer (e.g., filter-sterilized artificial seawater).

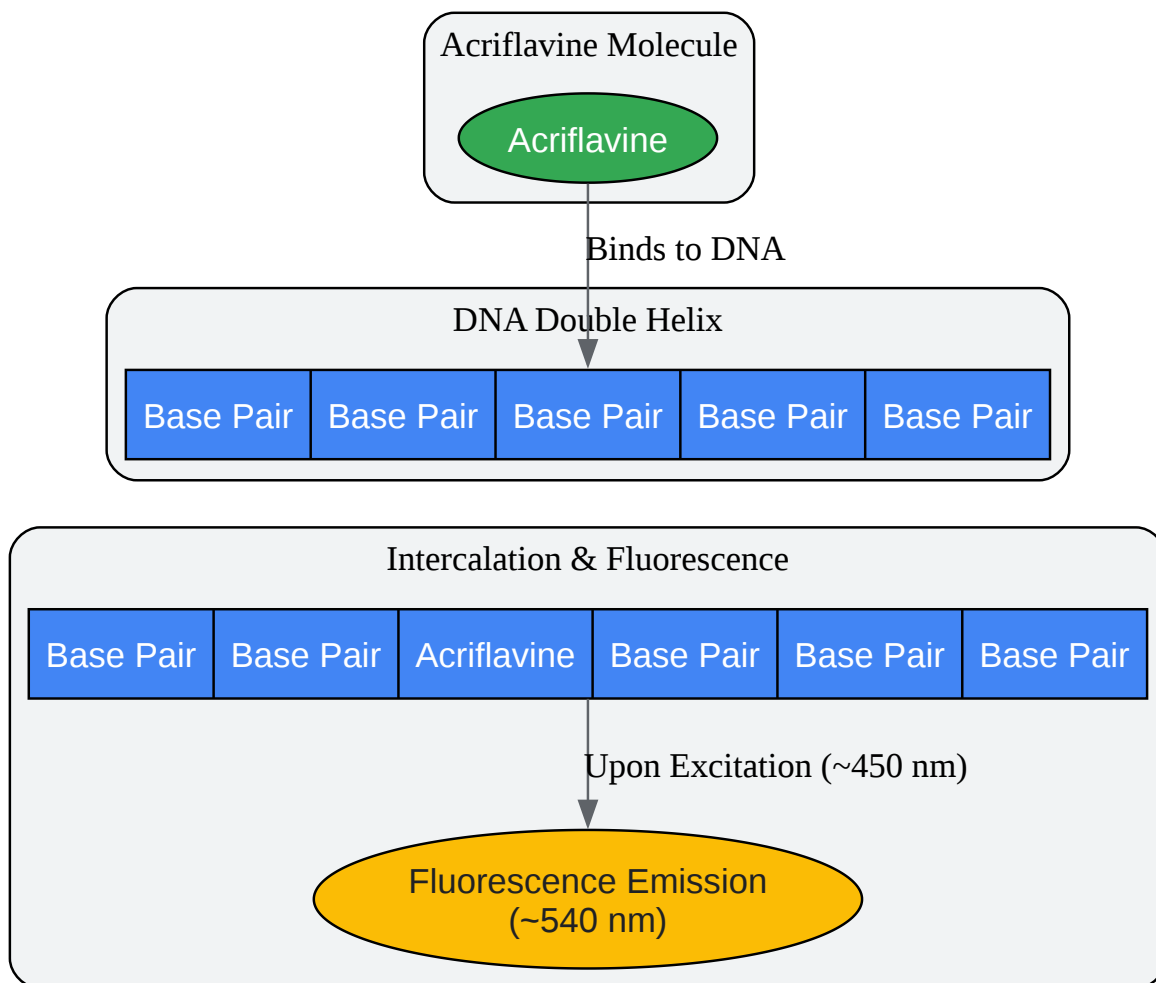
- Staining: Add the 0.05% **acriflavine** working solution to the cells and let stand for 4 minutes.
[5]
- Destaining/Washing:
 - For filtered samples, vacuum drain the stain and wash with 75% isopropyl alcohol, followed by a rinse with sterile distilled water.[5]
 - For pelleted cells, centrifuge to remove the staining solution, resuspend in 75% isopropyl alcohol to destain, centrifuge again, and finally wash with sterile distilled water or artificial seawater.
- Mounting: Resuspend the cells in a small volume of water or buffer, place a drop on a microscope slide, and apply a coverslip.
- Microscopy: Observe under an epifluorescence microscope using a violet-to-blue (420-490 nm) or blue (450-490 nm) excitation filter.[5]

Visualizations



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Caption: Experimental workflow for staining cell nuclei with **acriflavine**.



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Caption: Mechanism of **acriflavine** intercalation into DNA leading to fluorescence.

Important Considerations

- **Phototoxicity and Genotoxicity:** **Acriflavine** can be phototoxic and has shown potential for genotoxicity, especially upon illumination.[7][8] It is crucial to minimize the exposure of stained live cells to excitation light to avoid inducing cellular damage or artifacts.[9][10] For live-cell imaging, use the lowest possible light intensity and exposure time.
- **Stain Specificity:** While **acriflavine** shows high affinity for DNA, it can also bind to RNA, though typically with lower fluorescence enhancement. For applications requiring strict DNA

specificity, co-staining with a DNA-specific counterstain or performing an RNase digestion step may be necessary.

- **Cell Type Variability:** The optimal staining concentration and incubation time can vary between different cell types. It is recommended to perform an initial optimization experiment to determine the best conditions for your specific application.
- **Safety Precautions:** **Acriflavine** is a dye and will stain skin and clothing. It may be harmful if inhaled or comes into contact with eyes.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling **acriflavine** powder and solutions.

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References

- 1. Acriflavine - Wikipedia [en.wikipedia.org]
- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fgsc.net [fgsc.net]
- 4. fgsc.net [fgsc.net]
- 5. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

- To cite this document: BenchChem. [Application Notes and Protocols: Staining Cell Nuclei with Acriflavine for Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7771538#staining-cell-nuclei-with-acriflavine-for-microscopy]

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